Ethyl 4,6-dihydroxynicotinate is a compound that has not been directly studied in the provided papers. However, similar ethyl derivatives have been investigated for their potential therapeutic applications. For instance, Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate has been evaluated for its anticancer activity against human breast cancer cells1. Additionally, Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has been studied for its relaxant action in rat trachea, suggesting a role in respiratory conditions2. Ethyl-3,4-dihydroxybenzoate, another ethyl derivative, has been shown to induce autophagy and apoptosis in esophageal squamous cell carcinoma cells3. These studies highlight the diverse potential applications of ethyl derivatives in the medical field.
The applications of ethyl derivatives in various fields, particularly in medicine, are promising. The anticancer activity of ethyl derivatives against breast cancer cells suggests potential use in chemotherapy or hormonal therapy for breast cancer treatment1. The ability of these compounds to induce relaxation in rat tracheal rings points to a possible role in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease2. Furthermore, the induction of autophagy and apoptosis in esophageal squamous cell carcinoma cells by ethyl-3,4-dihydroxybenzoate indicates a potential therapeutic strategy for esophageal cancer3. These studies provide a foundation for further research into the applications of ethyl derivatives in treating various diseases.
Ethyl 4,6-dihydroxynicotinate is classified as an ester derivative of 4,6-dihydroxynicotinic acid. Its molecular formula is with a molecular weight of approximately 183.16 g/mol. The compound is recognized by its CAS Registry Number 6975-44-6 and is primarily utilized in research settings for its biological activities and potential therapeutic applications .
The synthesis of ethyl 4,6-dihydroxynicotinate can be achieved through several methods, typically involving the esterification of 4,6-dihydroxynicotinic acid with ethanol. The general procedure includes the following steps:
The molecular structure of ethyl 4,6-dihydroxynicotinate features a pyridine ring substituted with hydroxyl groups at the 4 and 6 positions and an ethoxy group at the carboxylic acid position. The compound's structure can be depicted as follows:
The melting point of ethyl 4,6-dihydroxynicotinate is reported to be around 214°C (decomposing), indicating thermal stability under controlled conditions .
Ethyl 4,6-dihydroxynicotinate participates in various chemical reactions:
Ethyl 4,6-dihydroxynicotinate acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs). This action involves:
The physical and chemical properties of ethyl 4,6-dihydroxynicotinate are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 183.16 g/mol |
Physical State | Solid |
Melting Point | ~214 °C (decomposing) |
Solubility | Soluble in organic solvents |
Purity | >97% |
The compound exhibits skin and eye irritation potential; hence appropriate safety precautions should be taken during handling .
Ethyl 4,6-dihydroxynicotinate has several scientific applications:
Ethyl 4,6-dihydroxynicotinate is defined by the molecular formula C₈H₉NO₄, corresponding to a molecular mass of 183.16 grams per mole. This formula accounts for the core pyridine ring substituted with two hydroxyl groups (at positions 4 and 6), alongside an ester-linked ethoxycarbonyl moiety at position 3. The calculated mass is consistent across analytical documentation from multiple chemical suppliers and databases [2] [4] [7].
The systematic IUPAC name for this compound is ethyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, reflecting the keto-enol tautomerism at the 4-position (discussed further in Section 1.4). Common synonyms, cataloged from commercial and scientific sources, include:
Table 1: Standard Nomenclature and Synonyms
Systematic Name | Common Synonyms |
---|---|
Ethyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate | 4,6-Dihydroxynicotinic acid ethyl ester |
Ethyl 4,6-dihydroxypyridine-3-carboxylate | |
4,6-Dihydroxypyridine-3-carboxylic acid ethyl ester |
These aliases are extensively documented in chemical catalogs and safety data sheets [2] [4] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR data confirm the structure. Key signals include the ethyl group’s triplet (δ ~1.30 ppm, CH₃) and quartet (δ ~4.25 ppm, CH₂), alongside pyridine ring protons: C5-H (δ ~5.90 ppm) and the labile N1-H (δ ~12.10 ppm, broad). ¹³C NMR reveals the carbonyl carbon (C4=O) at δ ~165 ppm and the ester carbonyl (C7=O) at δ ~170 ppm [5] [8].
Infrared (IR) Spectroscopy:Critical IR absorptions occur in the following regions:
X-ray Diffraction (XRD):While experimental XRD data for Ethyl 4,6-dihydroxynicotinate is not explicitly provided in the search results, analogous pyrimidine derivatives (e.g., 2-amino-4-chloro-6-methoxypyrimidine) crystallize in planar configurations stabilized by intermolecular hydrogen bonding. Computational models (DFT/B3LYP) predict similar planarity and bond lengths for this compound’s core ring [8].
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments | Observed Values |
---|---|---|
¹H NMR | Ethyl CH₃ | δ 1.30 ppm (t, J = 7.1 Hz) |
Ethyl CH₂ | δ 4.25 ppm (q, J = 7.1 Hz) | |
C5-H | δ 5.90 ppm (s) | |
N1-H | δ 12.10 ppm (br s) | |
¹³C NMR | C4 Carbonyl | δ ~165 ppm |
Ester Carbonyl | δ ~170 ppm | |
IR | Lactam C=O | 1680 cm⁻¹ |
Ester C=O | 1700 cm⁻¹ | |
Ring C=C/C=N | 1580 cm⁻¹ |
Ethyl 4,6-dihydroxynicotinate exhibits prototropic tautomerism due to the presence of hydroxyl groups adjacent to ring nitrogen atoms. The equilibrium favors the 4-oxo (lactam) form over the 4-hydroxy tautomer, as corroborated by NMR and IR data showing dominant carbonyl signatures [5] [8]. This behavior is critical to understanding its reactivity:
The lactam tautomer stabilizes the structure through intramolecular hydrogen bonding (N1-H⋯O=C4) and delocalization of the π-electron system. Theoretical studies of analogous pyrimidines confirm that such tautomers influence spectral properties and biological interactions [8]. No geometric or stereo-isomers are reported due to the compound’s planar ring structure and absence of chiral centers.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7